molecular formula C10H14ClNO B6600724 (1-phenoxycyclopropyl)methanamine hydrochloride CAS No. 1955507-03-5

(1-phenoxycyclopropyl)methanamine hydrochloride

Cat. No.: B6600724
CAS No.: 1955507-03-5
M. Wt: 199.68 g/mol
InChI Key: SLKWNQPEKUPKHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-phenoxycyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H14ClNO It is a derivative of cyclopropane, featuring a phenoxy group attached to the cyclopropyl ring and an amine group linked to the methylene carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-phenoxycyclopropyl)methanamine hydrochloride typically involves the reaction of phenoxycyclopropane with methanamine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents used include ethanol or methanol.

    Catalyst: Hydrochloric acid acts as a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the reaction can be conducted in batch reactors or continuous flow systems.

    Purification: The product is purified through crystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-phenoxycyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Phenoxycyclopropyl ketones or aldehydes.

    Reduction: Phenoxycyclopropyl alcohols or amines.

    Substitution: Various substituted phenoxycyclopropyl derivatives.

Scientific Research Applications

(1-phenoxycyclopropyl)methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-phenoxycyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methylcyclopropyl)methanamine hydrochloride
  • Methylamine hydrochloride
  • Phenoxycyclopropane derivatives

Uniqueness

(1-phenoxycyclopropyl)methanamine hydrochloride is unique due to its specific structural features, such as the phenoxy group and cyclopropyl ring. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(1-phenoxycyclopropyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c11-8-10(6-7-10)12-9-4-2-1-3-5-9;/h1-5H,6-8,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKWNQPEKUPKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)OC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.